1-(4-Amino-2-fluorophenyl)piperidin-3-ol
Description
Contextualization within Modern Synthetic Methodologies
The synthesis of substituted piperidines is a cornerstone of modern organic and medicinal chemistry. solubilityofthings.com Methodologies for constructing such scaffolds have evolved to become highly sophisticated, allowing for precise control over substitution patterns and stereochemistry. The potential synthesis of 1-(4-Amino-2-fluorophenyl)piperidin-3-ol can be understood through these advanced methods.
Key synthetic strategies for the piperidine (B6355638) core include:
Hydrogenation of Pyridine (B92270) Precursors: A common and effective route involves the reduction of substituted pyridine derivatives. solubilityofthings.com For the target molecule, this could involve the synthesis of a corresponding 4-amino-2-fluorophenyl substituted pyridinium salt, followed by catalytic hydrogenation. Modern catalysts, including rhodium and ruthenium-based systems, can achieve high diastereoselectivity, which would be crucial for controlling the stereochemistry of the hydroxyl group. nih.gov
Intramolecular Cyclization: Another major pathway is the cyclization of linear precursors. solubilityofthings.com Methods like reductive amination of δ-ketoamines or intramolecular Heck reactions provide powerful means to form the six-membered ring with desired functionalities already in place.
Multicomponent Reactions: One-pot reactions involving three or more starting materials have gained traction for their efficiency in building molecular complexity rapidly. These reactions can be tailored to produce highly functionalized piperidine skeletons.
The introduction of the fluorinated aryl substituent is also a critical consideration. The strategic incorporation of fluorine into organic molecules is a major theme in modern drug discovery. evitachem.com Synthetic chemists often utilize fluorinated building blocks, such as 4-amino-2-fluoropyridine or similar benzene derivatives, which can be coupled to the piperidine nitrogen through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. chemicalbook.com
Significance as a Versatile Building Block in Chemical Synthesis
The true value of this compound lies in its potential as a versatile synthetic intermediate. Its structure combines several features that are highly sought after in the design of complex target molecules, particularly for pharmaceuticals.
The Piperidine Scaffold: The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs. nih.gov Its saturated, non-planar structure is ideal for occupying three-dimensional space in biological receptors, and the nitrogen atom often serves as a key interaction point or a handle for modulating physicochemical properties like solubility and basicity.
The Fluorine Substituent: The presence of a fluorine atom significantly impacts the molecule's properties. The strong electron-withdrawing nature of fluorine can lower the pKa of the nearby aniline (B41778) nitrogen, affecting its basicity and, consequently, its interaction with biological targets. Furthermore, the C-F bond can enhance metabolic stability by blocking sites of oxidative metabolism and can improve binding affinity to protein targets through favorable electrostatic interactions. nih.govevitachem.com
The Primary Amino Group: The aniline-type amino group is a versatile functional handle. It can be readily acylated to form amides, alkylated, or used in various coupling reactions to build larger, more complex structures. This allows the building block to be incorporated into a wide array of molecular frameworks.
The Hydroxyl Group and Chirality: The hydroxyl group on the piperidine ring not only provides a site for hydrogen bonding but also introduces a chiral center at the C3 position. solubilityofthings.com The stereochemistry of this alcohol can be critical for biological activity, making enantioselective synthesis or resolution of this building block a key consideration for its application in creating stereochemically pure final products.
Collectively, these features make this compound a trifunctional building block, offering multiple, distinct points for chemical modification. This allows for the systematic exploration of the chemical space around a core scaffold, a practice central to modern lead optimization in drug discovery.
Historical Development and Evolution of Related Piperidine Scaffolds in Synthetic Chemistry
The journey of piperidine synthesis from its early days to its current state of sophistication mirrors the broader evolution of organic chemistry. Initially, the synthesis of the piperidine ring was often achieved through harsh reduction of naturally occurring pyridines. However, the demands of the pharmaceutical industry for novel compounds with precisely defined structures spurred rapid innovation.
The mid-20th century saw the development of more controlled cyclization reactions, but these often lacked stereocontrol and were limited in their substrate scope. A significant leap forward came with the advent of transition-metal catalysis, which opened up a vast new toolbox for C-C and C-N bond formation, enabling the construction of complex piperidines that were previously inaccessible. sigmaaldrich.com
The rise of asymmetric synthesis in the late 20th and early 21st centuries was another pivotal development. Chemists developed methods for the enantioselective hydrogenation of prochiral pyridines and diastereoselective cyclizations, allowing for the creation of specific stereoisomers of substituted piperidines. solubilityofthings.com This was crucial, as it became increasingly clear that the biological activity of chiral molecules often resides in a single enantiomer.
In parallel, the field of medicinal chemistry recognized the profound impact of fluorine on drug properties. chemscene.com This led to a surge in the development of methods for selective fluorination and the synthesis of fluorinated building blocks. The convergence of these fields—advanced heterocyclic synthesis, asymmetric catalysis, and fluorine chemistry—has culminated in the ability to design and create highly complex and functionalized scaffolds like the fluorinated aminophenyl piperidines, of which this compound is a prime example.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-amino-2-fluorophenyl)piperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c12-10-6-8(13)3-4-11(10)14-5-1-2-9(15)7-14/h3-4,6,9,15H,1-2,5,7,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQNWZZMUWFFOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=C2)N)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656088 | |
| Record name | 1-(4-Amino-2-fluorophenyl)piperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1002726-80-8 | |
| Record name | 1-(4-Amino-2-fluorophenyl)piperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Derivatization and Advanced Functionalization of 1 4 Amino 2 Fluorophenyl Piperidin 3 Ol
Chemoselective Functional Group Transformations
The presence of multiple reactive sites necessitates a chemoselective approach to derivatization. The relative reactivity of the functional groups—the nucleophilicity of the aromatic amine versus the secondary alcohol, and the basicity of the piperidine (B6355638) nitrogen—can be exploited to achieve selective transformations. However, for more complex synthetic sequences, the use of protecting groups is an indispensable strategy. wikipedia.orgorganic-chemistry.org
The primary aromatic amino group is generally more nucleophilic than the secondary hydroxyl group and can be selectively acylated or sulfonylated under controlled conditions. To achieve reactivity at the hydroxyl or piperidine nitrogen without affecting the aniline (B41778) moiety, the amino group is typically protected. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which form carbamates that are stable under a variety of reaction conditions but can be removed selectively. youtube.comlibretexts.org For instance, the Boc group is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid), while the Cbz group is removed by hydrogenolysis. youtube.com
Conversely, to functionalize the amino group in the presence of a more reactive functionality, the hydroxyl group can be protected. Common protecting groups for alcohols include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS) or triethylsilyl (TES) ethers, which are stable to many reagents but can be cleaved with fluoride (B91410) ion sources. synarchive.com Acetals like tetrahydropyranyl (THP) are also employed, offering stability under basic and nucleophilic conditions while being removable with aqueous acid. libretexts.org This orthogonal protecting group strategy allows for the stepwise and controlled modification of each functional site. organic-chemistry.org
Chemical Modifications at the Amino Moiety
The primary aromatic amino group is a key handle for introducing structural diversity. Its modification can significantly impact the electronic properties and biological interactions of the entire molecule. Common transformations include acylation, sulfonylation, and alkylation.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base yields the corresponding amides. This transformation is often used to introduce a wide variety of substituents.
Sulfonylation: Treatment with sulfonyl chlorides, such as toluenesulfonyl chloride or methanesulfonyl chloride, provides sulfonamides. This modification can alter hydrogen bonding capabilities and steric profiles.
Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates leads to the formation of urea or thiourea derivatives, respectively, which are important pharmacophores in many bioactive molecules. nih.gov
Reductive Amination: While less common for aromatic amines, they can undergo reductive amination with aldehydes or ketones under specific catalytic conditions to form secondary amines. nih.gov
Table 1: Examples of Derivatization Reactions at the Amino Moiety
| Reaction Type | Reagent Example | Resulting Functional Group |
|---|---|---|
| Acylation | Acetyl Chloride | Acetamide |
| Sulfonylation | Methanesulfonyl Chloride | Methanesulfonamide |
| Urea Formation | Phenyl Isocyanate | N-phenylurea |
| Alkylation | Benzyl Bromide (with base) | N-benzylamine |
Chemical Modifications at the Hydroxyl Group
The secondary hydroxyl group at the C-3 position of the piperidine ring is another critical site for functionalization. It can serve as a hydrogen bond donor and acceptor, and its modification can influence conformation and solubility.
Esterification: The hydroxyl group can be acylated using acyl chlorides or carboxylic acids under coupling conditions (e.g., DCC/DMAP) to form esters. This is a common method for creating prodrugs or modifying lipophilicity.
Etherification: Williamson ether synthesis, involving deprotonation of the alcohol with a strong base followed by reaction with an alkyl halide, can be used to form ethers. Milder, acid-catalyzed additions to alkenes are also possible. youtube.com
Oxidation: Oxidation of the secondary alcohol to a ketone (piperidin-3-one) provides a new electrophilic center for further derivatization, such as the introduction of substituents at the C-2 or C-4 positions via enolate chemistry or reductive amination to form diamino derivatives. nih.gov
Glycosylation: The hydroxyl group can be a point of attachment for carbohydrate moieties, leading to the formation of glycosides with altered pharmacokinetic profiles.
Table 2: Examples of Derivatization Reactions at the Hydroxyl Group
| Reaction Type | Reagent Example | Resulting Functional Group |
|---|---|---|
| Esterification | Benzoyl Chloride | Benzoate Ester |
| Etherification | Sodium Hydride, then Methyl Iodide | Methyl Ether |
| Oxidation | Pyridinium Chlorochromate (PCC) | Ketone |
| Silylation | tert-Butyldimethylsilyl Chloride (TBDMSCl) | TBDMS Ether |
Functionalization at the Piperidine Nitrogen Atom
In the parent compound, the piperidine nitrogen is a tertiary amine, part of an N-aryl linkage. Direct functionalization at this nitrogen (e.g., N-alkylation to form a quaternary ammonium (B1175870) salt) is possible but less common for scaffold diversification in medicinal chemistry. The primary role of this nitrogen is to connect the piperidine ring to the fluorophenyl moiety. Its basicity and nucleophilicity are significantly attenuated by the electron-withdrawing nature of the attached aromatic ring, a phenomenon that is further modulated by the ortho-fluoro substituent. scientificupdate.com
The synthesis of the core scaffold itself involves the formation of this C-N bond, typically through nucleophilic aromatic substitution (SNAAr) of an activated fluoroaromatic precursor or through transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. The electronic properties of the piperidine nitrogen are therefore largely defined during the construction of the core structure rather than by post-synthetic modification.
Strategies for Diversification and Scaffold Expansion
Beyond simple functional group interconversion, the derivatization of 1-(4-amino-2-fluorophenyl)piperidin-3-ol can lead to the construction of more complex, polycyclic systems. nih.gov Such strategies are valuable for creating rigid analogues or exploring novel chemical space.
Intramolecular Cyclization: The existing functional groups can be used to build fused or bridged ring systems. For example, after converting the hydroxyl group to a leaving group and the amino group to a nucleophile (or vice-versa), an intramolecular cyclization could yield a fused oxazine (B8389632) or other heterocyclic systems.
Pictet-Spengler and Bischler-Napieralski type Reactions: The aromatic amine can participate in cyclization reactions with aldehydes or ketones tethered to the piperidine ring, leading to the formation of fused heterocyclic scaffolds. nih.gov
Diels-Alder and other Cycloadditions: Derivatization of the scaffold with dienes or dienophiles can enable intermolecular or intramolecular cycloaddition reactions, rapidly increasing molecular complexity. rsc.org
Ring Expansion/Contraction: The piperidinone derivative (obtained from oxidation of the hydroxyl group) can be a substrate for ring expansion reactions, such as the Beckmann or Tiffeneau-Demjanov rearrangements, to generate azepane (seven-membered ring) derivatives.
These advanced strategies transform the initial scaffold into fundamentally new molecular frameworks, providing access to a rich diversity of chemical structures. nih.gov
Introduction of Stereochemical Elements via Derivatization
The C-3 carbon of the piperidine ring is a stereocenter, meaning this compound exists as a pair of enantiomers, (R)- and (S)-. Controlling the stereochemistry is paramount in drug discovery, as different enantiomers often exhibit vastly different pharmacological and toxicological profiles.
Several strategies can be employed to obtain enantiomerically pure or enriched derivatives:
Chiral Resolution: A racemic mixture of the parent compound or a suitable intermediate can be resolved. This can be achieved by forming diastereomeric salts with a chiral acid or base, followed by separation via crystallization. Enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer, is also a powerful technique. rsc.orgwhiterose.ac.uk
Asymmetric Synthesis: The piperidine ring can be constructed using asymmetric methods to set the desired stereochemistry from the outset. This includes using chiral catalysts for hydrogenation of a pyridine (B92270) or tetrahydropyridine (B1245486) precursor, as demonstrated in the synthesis of related syn-3-fluoro-4-aminopiperidines. scientificupdate.comnih.govresearchgate.net Another approach involves starting from a chiral pool material, such as a naturally occurring amino acid or sugar. rsc.org
Substrate-Controlled Diastereoselective Reactions: Once a single enantiomer of the parent compound is obtained, further derivatization can proceed with high diastereoselectivity. For example, the reduction of the corresponding piperidin-3-one (B1582230) with a bulky hydride reagent will preferentially attack from the less hindered face, leading to a specific diastereomer of the alcohol. nih.gov
Table 3: Strategies for Stereochemical Control
| Strategy | Method | Description |
|---|---|---|
| Chiral Resolution | Diastereomeric Salt Formation | Reaction with a chiral resolving agent (e.g., tartaric acid) to form separable diastereomeric salts. |
| Chiral Resolution | Enzymatic Kinetic Resolution | Use of an enzyme (e.g., a lipase) to selectively acylate one enantiomer, allowing for separation. rsc.org |
| Asymmetric Synthesis | Catalytic Asymmetric Hydrogenation | Hydrogenation of a prochiral enamine or pyridine precursor using a chiral metal catalyst (e.g., Rh, Ru). scientificupdate.comresearchgate.net |
| Asymmetric Synthesis | Chiral Pool Synthesis | Synthesis starting from an enantiomerically pure starting material like an amino acid. rsc.org |
| Diastereoselective Derivatization | Substrate Control | Using the existing stereocenter to direct the stereochemical outcome of a new reaction on the molecule. nih.gov |
Role of 1 4 Amino 2 Fluorophenyl Piperidin 3 Ol As a Precursor in Complex Chemical Architectures
Utilization in the Construction of Advanced Heterocyclic Systems
A principal application of 1-(4-Amino-2-fluorophenyl)piperidin-3-ol is as a key intermediate in the synthesis of advanced, fused heterocyclic systems. Research has prominently featured its role in the creation of pyrrolo[2,3-d]pyrimidine derivatives, which form the core structure of numerous kinase inhibitors. nih.govgoogle.com In these synthetic pathways, the piperidine (B6355638) nitrogen of the precursor acts as a nucleophile, displacing a halogen (typically chlorine) on a pyrimidine (B1678525) ring.
The synthesis often involves a Buchwald-Hartwig C-N cross-coupling reaction or a related nucleophilic aromatic substitution. nih.gov For instance, the compound is reacted with a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative. The nucleophilic secondary amine of the piperidine ring attacks the electron-deficient carbon at the 4-position of the pyrimidine, displacing the chloride and forming a new carbon-nitrogen bond. This reaction forges a direct link between the piperidine scaffold and the pyrrolopyrimidine core, leading to the formation of potent inhibitors of enzymes like Bruton's tyrosine kinase (BTK) and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov The fluorine atom on the phenyl ring and the hydroxyl group on the piperidine ring are crucial for modulating the electronic properties and binding interactions of the final molecule within the target protein's active site. scientificupdate.com
The table below outlines a representative reaction in the synthesis of a complex heterocyclic system.
| Reactant 1 | Reactant 2 | Key Reaction Type | Resulting Heterocyclic System |
| This compound | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Nucleophilic Aromatic Substitution | 1-(4-Amino-2-fluorophenyl)-3-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-ol |
Integration into Multi-Component Reaction Sequences
Multi-component reactions (MCRs), which combine three or more reactants in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. researchgate.net The structure of this compound, possessing a primary aromatic amine, a secondary cyclic amine, and a secondary alcohol, makes it an ideal candidate for integration into various MCR sequences.
While specific, large-scale MCR applications featuring this exact precursor are not extensively documented in mainstream literature, its functional groups allow for theoretical participation in well-known MCRs:
Ugi Reaction: The primary amino group could serve as the amine component in a four-component Ugi reaction, reacting with an aldehyde, a carboxylic acid, and an isocyanide to rapidly generate complex peptide-like scaffolds. mdpi.comnih.gov
Kabachnik-Fields Reaction: The primary amine can also be utilized in the Kabachnik-Fields reaction, condensing with an aldehyde and a dialkyl phosphite (B83602) to produce α-aminophosphonates, a class of compounds with significant biological activities. nih.gov
The potential to employ this precursor in MCRs offers a powerful strategy for generating large libraries of structurally diverse molecules, facilitating the rapid exploration of chemical space around this privileged scaffold. nih.gov
Application in Total Synthesis of Complex Natural Product Analogs (as a scaffold component)
The application of this compound is predominantly concentrated in the domain of synthetic medicinal chemistry rather than the total synthesis of natural product analogs. The literature shows its value lies in creating novel, purely synthetic molecules designed to interact with specific biological targets, such as protein kinases. nih.govresearchgate.net These synthetic targets are engineered to optimize pharmacological properties and are not typically analogs of known natural products. Its structural motifs, particularly the fluorinated phenylpiperidine unit, are characteristic of modern synthetic pharmaceuticals designed to enhance metabolic stability and binding affinity. scientificupdate.com
Contribution to the Development of Novel Molecular Scaffolds for Chemical Exploration
The compound this compound serves as a foundational scaffold component for chemical exploration, particularly in the discovery of new therapeutic agents. mdpi.com Medicinal chemists utilize this precursor to generate libraries of related compounds where each part of the molecule can be systematically modified to probe structure-activity relationships (SAR).
The development of novel molecular scaffolds from this precursor typically involves derivatization at its reactive sites:
Acylation of the Aniline (B41778) Nitrogen: The 4-amino group is frequently acylated with moieties like acryloyl chloride to install a reactive "warhead" for covalent inhibition of kinases like BTK. nih.gov
Derivatization of the Piperidine Alcohol: The 3-hydroxyl group can be modified to explore hydrogen bonding interactions within a protein's binding pocket or to attach solubility-enhancing groups. nih.gov
Substitution on the Piperidine Nitrogen: The secondary amine is the key attachment point for the core heterocyclic system (e.g., pyrrolopyrimidine), effectively merging two distinct chemical scaffolds. nih.govmdpi.com
This modular approach allows for the creation of diverse molecular architectures built upon the central 1-phenylpiperidin-3-ol (B1601386) framework. By systematically altering the substituents, chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting compounds, leading to the identification of optimized drug candidates. rsc.org
The table below illustrates how the precursor scaffold contributes to the final structure of advanced kinase inhibitors.
| Precursor Scaffold Component | Role in Final Structure | Example of Added Moiety |
| 4-Amino-2-fluorophenyl | Provides key binding interactions and a site for covalent modification. | Acryloyl group (forms acrylamide) |
| Piperidin-3-ol | Acts as a rigid linker and presents a hydroxyl group for further interactions. | Links to a heterocyclic core |
| Secondary Piperidine Amine | Serves as the primary point of attachment for large heterocyclic systems. | Pyrrolo[2,3-d]pyrimidine core |
Advanced Spectroscopic and Analytical Techniques for Structural and Purity Assessment in Synthesis
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 1-(4-Amino-2-fluorophenyl)piperidin-3-ol, both one-dimensional (¹H and ¹³C) and advanced NMR techniques are utilized to confirm the connectivity and stereochemistry of the molecule.
Multi-Dimensional NMR Techniques (e.g., 2D NMR)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals, especially for complex structures like this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide detailed information about the molecular framework.
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For instance, it would show correlations between the protons on the piperidine (B6355638) ring, helping to establish their sequence.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It is used to assign the ¹³C signal for each protonated carbon in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly useful for identifying quaternary carbons and for connecting different parts of the molecule, such as the fluorophenyl ring to the piperidine nitrogen. For example, a correlation between the piperidine protons adjacent to the nitrogen and the carbon atoms of the fluorophenyl ring would confirm the N-aryl bond.
The following table illustrates the type of data that would be obtained from 2D NMR analysis for the structural assignment of this compound.
| Technique | Correlated Nuclei | Information Gained | Example Correlation for this compound |
| COSY | ¹H - ¹H | Identifies J-coupled protons, establishing proton-proton connectivity. | Correlation between H-3 and H-2/H-4 protons on the piperidine ring. |
| HSQC | ¹H - ¹³C (direct) | Assigns carbon signals to their attached protons. | Correlation of the proton at C-3 to the C-3 carbon signal. |
| HMBC | ¹H - ¹³C (long-range) | Establishes connectivity across multiple bonds, identifies quaternary carbons. | Correlation from piperidine H-2/H-6 to the fluorophenyl C-1'. |
| NOESY/ROESY | ¹H - ¹H (through space) | Determines spatial proximity of protons, crucial for stereochemistry. | Correlation between axial protons on the piperidine ring to determine relative stereochemistry. |
Solid-State NMR for Structural Confirmation
While solution-state NMR is the standard for routine analysis, solid-state NMR (ssNMR) can provide invaluable information, particularly for characterizing the crystalline form of a pharmaceutical compound. researchgate.netnih.gov This is critical as different polymorphic forms can exhibit different physical properties, such as solubility and stability. For a fluorinated compound like this compound, ¹⁹F ssNMR is a powerful tool. acs.orgrsc.org
¹⁹F ssNMR is highly sensitive and can be used to:
Identify and quantify different polymorphic forms. researchgate.net
Detect subtle changes in the local environment of the fluorine atom.
Characterize amorphous content in a crystalline sample. researchgate.net
The chemical shift of the fluorine atom is highly sensitive to its environment, making ¹⁹F ssNMR an excellent probe for studying solid-state structure and intermolecular interactions. acs.org
High-Resolution Mass Spectrometry for Molecular Formula Elucidation
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous elucidation of its elemental composition. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap are commonly used.
For this compound (C₁₁H₁₅FN₂O), HRMS would be expected to yield a high-resolution mass measurement of the protonated molecule [M+H]⁺. The experimentally determined mass would be compared to the theoretical mass calculated from the elemental composition.
| Parameter | Value |
| Molecular Formula | C₁₁H₁₅FN₂O |
| Theoretical Monoisotopic Mass | 210.1168 |
| Theoretical [M+H]⁺ | 211.1241 |
| Expected HRMS [M+H]⁺ | 211.1241 ± 5 ppm |
X-ray Crystallography for Absolute Stereochemical Determination
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry. nih.gov For a chiral compound like this compound, which has a stereocenter at the 3-position of the piperidine ring, obtaining a single crystal suitable for X-ray diffraction is highly desirable.
The analysis provides precise information on:
Bond lengths and angles.
The conformation of the piperidine ring (e.g., chair, boat).
The relative and absolute configuration of the stereocenter.
Intermolecular interactions in the crystal lattice, such as hydrogen bonding.
This technique provides unambiguous proof of the molecule's three-dimensional structure, which is critical for understanding its interaction with biological targets. nih.govmdpi.com
| Crystallographic Parameter | Information Provided |
| Crystal System | The basic repeating unit of the crystal lattice. |
| Space Group | The symmetry elements within the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the unit cell. |
| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell, defining the molecular structure. |
| Flack Parameter | A value used to determine the absolute configuration of a chiral molecule. |
Chromatographic Method Development for Isomeric and Purity Analysis
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating isomers. High-Performance Liquid Chromatography (HPLC) is the most widely used technique in the pharmaceutical industry for this purpose. unife.it
Chiral Chromatography (e.g., Chiral HPLC, GC)
Since this compound is a chiral compound, it is crucial to develop a chiral chromatographic method to separate and quantify the enantiomers. This is important because enantiomers can have different pharmacological and toxicological properties. americanpharmaceuticalreview.com Chiral HPLC is the preferred method for this analysis. nih.govnih.gov
The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. youtube.com
A typical chiral HPLC method development would involve screening different chiral columns and mobile phases to achieve baseline separation of the enantiomers. The method would then be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. nih.gov
The following table provides an example of the type of data generated during the validation of a chiral HPLC method for this compound.
| Validation Parameter | Acceptance Criteria | Example Result |
| Specificity | Baseline separation of enantiomers from each other and any impurities. | Resolution (Rs) > 2.0 |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 |
| Accuracy | Recovery of 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% | RSD = 0.5% |
| Limit of Quantification (LOQ) | The lowest concentration that can be reliably quantified. | 0.05% of the nominal concentration |
Preparative Chromatography for Purification
Following the initial synthesis of this compound, the crude product is often a mixture containing residual starting materials, reagents, and side-products. Preparative chromatography is a powerful technique employed to isolate and purify the target compound from these impurities. This method operates on the same principles as analytical chromatography but is scaled up to handle larger quantities of material, making it suitable for obtaining the desired compound in high purity for further studies.
The choice of the chromatographic mode is dictated by the physicochemical properties of the compound. Given the polar nature of the amino and hydroxyl groups in this compound, both normal-phase and reversed-phase chromatography can be considered.
Reversed-Phase Preparative HPLC:
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used method for the purification of polar organic compounds. In this technique, a non-polar stationary phase is used in conjunction with a polar mobile phase.
Stationary Phase: A common choice for the stationary phase is silica (B1680970) gel chemically modified with C18 (octadecyl) alkyl chains. This non-polar surface interacts with the analyte based on its hydrophobicity.
Mobile Phase: A typical mobile phase for a compound like 1-(4-Aamino-2-fluorophenyl)piperidin-3-ol would be a gradient mixture of water and an organic modifier such as acetonitrile (B52724) or methanol. The inclusion of a small amount of an acid (e.g., formic acid or trifluoroacetic acid) or a base (e.g., triethylamine (B128534) or ammonia) in the mobile phase can improve peak shape and resolution by suppressing the ionization of the amino group.
Detection: A UV detector is commonly used to monitor the elution of the compound from the column, typically at a wavelength where the aromatic ring exhibits strong absorbance.
Fraction Collection: As the separated compounds elute from the column, a fraction collector is used to collect the portion of the eluent containing the pure desired product.
The efficiency of the purification is assessed by analyzing the collected fractions using analytical HPLC. Fractions meeting the required purity threshold are then combined, and the solvent is removed to yield the purified this compound.
Normal-Phase Preparative Chromatography:
Alternatively, normal-phase chromatography, which utilizes a polar stationary phase and a non-polar mobile phase, can be employed.
Stationary Phase: Silica gel or alumina (B75360) are common polar stationary phases.
Mobile Phase: A mixture of non-polar solvents like hexanes or heptane (B126788) with a more polar solvent such as ethyl acetate, dichloromethane, or an alcohol is used as the eluent. The composition of the mobile phase is optimized to achieve the best separation.
Data on Preparative Chromatography Parameters:
| Parameter | Reversed-Phase HPLC | Normal-Phase Chromatography |
| Stationary Phase | C18-bonded silica gel (e.g., 10 µm particle size) | Silica gel (e.g., 60 Å pore size) |
| Column Dimensions | 250 mm x 21.2 mm i.d. (typical) | Varies based on scale |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) with 0.1% Formic Acid | Gradient of Heptane (A) and Ethyl Acetate (B) |
| Flow Rate | 10-20 mL/min (typical) | Varies |
| Detection | UV at 254 nm | UV at 254 nm or TLC analysis of fractions |
The development of a suitable preparative chromatography method is often an iterative process involving screening different stationary and mobile phases to achieve optimal separation and yield of the purified compound.
Theoretical and Computational Chemistry Studies of 1 4 Amino 2 Fluorophenyl Piperidin 3 Ol
Quantum Chemical Calculations of Electronic Structure and Molecular Conformation
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement (conformation) of a molecule and understanding the distribution of its electrons. For 1-(4-Amino-2-fluorophenyl)piperidin-3-ol, these calculations typically begin with geometry optimization, a process that finds the lowest energy structure.
The piperidine (B6355638) ring is expected to adopt a stable chair conformation. The substituents—the hydroxyl group at position 3 and the 4-amino-2-fluorophenyl group at the nitrogen atom—can be oriented in either axial or equatorial positions. Quantum mechanics calculations, such as those using Density Functional Theory (DFT), can predict the relative energies of these different conformers. For N-acylpiperidines, studies have shown that while chair conformations are dominant, twist-boat conformations can also be present and are sometimes stabilized by protein-ligand interactions. nih.gov In the case of this compound, the large N-phenyl substituent would likely favor an equatorial position to minimize steric hindrance. Similarly, the 3-hydroxyl group's preference for an equatorial or axial position would be determined by a balance of steric and electronic factors, including potential intramolecular hydrogen bonding.
A critical feature of the molecule is the potential for intramolecular hydrogen bonding. A computational study on 2-fluoroaniline (B146934) has suggested the presence of a weak non-covalent interaction between the ortho-fluorine atom and a hydrogen of the neighboring amino group, which can influence the geometry. umanitoba.ca In this compound, similar weak interactions could occur between the fluorine atom and the hydrogen on the piperidine nitrogen. Furthermore, the hydroxyl group at the 3-position introduces additional possibilities for hydrogen bonding with the nitrogen atom or the fluorine, which would significantly impact the molecule's preferred conformation and electronic structure. DFT calculations are essential to quantify the strength and geometric consequences of these potential interactions.
The geometric parameters (bond lengths and angles) can be precisely calculated. While specific data for the title compound is not available, calculations on structurally related molecules provide excellent reference points. For example, a DFT study on 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, which also features a substituted piperidine ring, provides representative values for the ring's geometry. nih.gov
| Parameter | Bond/Angle | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | C-N (Piperidine Ring) | ~1.47 |
| Bond Length | C-C (Piperidine Ring) | ~1.53 |
| Bond Length | N-C (Aryl) | ~1.40 |
| Bond Length | C-O (Hydroxyl) | ~1.43 |
| Bond Angle | C-N-C (Piperidine Ring) | ~112° |
| Bond Angle | C-C-N (Piperidine Ring) | ~110° |
| Bond Angle | C-N-C (Aryl) | ~125° |
Density Functional Theory (DFT) Applications for Reactivity Prediction
Density Functional Theory (DFT) is a widely used computational method to predict the chemical reactivity of a molecule by analyzing its electronic properties. Key indicators of reactivity include the distribution of electron density, the energies of the frontier molecular orbitals (FMOs), and the molecular electrostatic potential (MEP).
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. researchgate.netresearchgate.net For this molecule, the MEP would show negative potential (typically colored red) around the electronegative fluorine atom and the oxygen of the hydroxyl group, as well as the nitrogen of the amino group, identifying these as sites for electrophilic attack or hydrogen bond donation. researchgate.netresearchgate.net Regions of positive potential (blue) would be expected around the hydrogen atoms of the amino and hydroxyl groups, indicating their susceptibility to nucleophilic attack.
Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. The HOMO represents the ability to donate an electron, and its location highlights the most nucleophilic region of the molecule. For this compound, the HOMO is expected to be localized primarily on the 4-amino-2-fluorophenyl moiety, specifically on the amino group and the aromatic ring. The LUMO represents the ability to accept an electron, indicating the most electrophilic region. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. DFT studies on substituted fluoroanilines show that the HOMO-LUMO gap is typically in the range of 4-5 eV, indicating significant stability but accessibility for chemical reactions. researchgate.net
Atomic charge calculations, such as Mulliken population analysis, quantify the partial charge on each atom. wikipedia.orgscience.gov These calculations would confirm the electronegative character of the fluorine, oxygen, and nitrogen atoms.
| Property | Atom/Region | Predicted Characteristic |
|---|---|---|
| Mulliken Atomic Charge | Fluorine (F) | Highly Negative |
| Mulliken Atomic Charge | Amino Nitrogen (N) | Negative |
| Mulliken Atomic Charge | Hydroxyl Oxygen (O) | Negative |
| HOMO Localization | 4-Amino-2-fluorophenyl ring | High electron density, nucleophilic center |
| LUMO Localization | Aromatic ring | Electron-accepting region |
| HOMO-LUMO Gap | Molecule | ~4.5 eV (indicative of moderate reactivity) |
Molecular Dynamics Simulations for Conformational Analysis and Stability
While quantum chemical calculations identify static, low-energy conformations, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering powerful insights into conformational flexibility and stability, particularly in a biological or solution-phase environment. nih.gov
For a flexible molecule like this compound, an MD simulation, typically performed in a solvent box (e.g., water), would reveal the full extent of its conformational landscape. It would show the transitions between different chair and twist-boat conformations of the piperidine ring, the rotation of the N-aryl bond, and the flexibility of the hydroxyl group.
A key application of MD for this molecule would be to assess the stability of potential intramolecular hydrogen bonds. nih.gov While a static DFT calculation might predict a hydrogen bond in the lowest-energy conformation, MD simulations can determine if this bond persists at physiological temperatures in the presence of competing solvent molecules. The simulation can track the distance and angle between the donor, hydrogen, and acceptor atoms over time, providing a statistical measure of the hydrogen bond's strength and lifetime.
Furthermore, MD simulations are crucial for understanding how the molecule interacts with its environment. By analyzing the radial distribution function of solvent molecules around specific functional groups (like the amino or hydroxyl groups), one can understand its solvation shell and how it might present itself to a biological target.
Prediction of Spectroscopic Parameters and Validation
Computational chemistry provides a robust framework for predicting spectroscopic data, which is essential for validating the identity and structure of a synthesized compound. The primary spectroscopic techniques that can be simulated are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. rsc.orgnih.gov The process involves first optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). For complex molecules, it is often necessary to calculate the shifts for several low-energy conformers and then compute a Boltzmann-weighted average to obtain a final predicted spectrum that accounts for conformational dynamics. nih.gov Comparing these predicted shifts with experimental data is a powerful method for structural elucidation and can help assign specific peaks to specific atoms. Studies have shown that modern DFT functionals can predict ¹³C chemical shifts with a mean absolute error of less than 2 ppm. nih.govresearchgate.net
Similarly, IR spectra can be computed from the results of a frequency calculation performed after geometry optimization. The calculation yields the vibrational frequencies and their corresponding intensities, which can be plotted to generate a theoretical IR spectrum. These calculated frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. researchgate.net The predicted spectrum can confirm the presence of key functional groups, such as N-H stretches from the amino group, O-H stretches from the alcohol, and C-F stretches.
| Atom Type | Typical Experimental ¹³C Shift (ppm) | Typical DFT-Predicted ¹³C Shift (ppm) |
|---|---|---|
| Aromatic C-NH₂ | 140-150 | 141-151 |
| Aromatic C-F | 155-165 (JCF coupling) | 156-166 |
| Piperidine C-N | 50-60 | 51-61 |
| Piperidine C-OH | 65-75 | 66-76 |
Computational Insights into Reaction Mechanism and Selectivity
Computational chemistry is instrumental in elucidating the step-by-step mechanisms of chemical reactions, including identifying transition states and intermediates that are often too transient to be observed experimentally. For this compound, a key reaction of interest is its synthesis, which typically involves the N-arylation of piperidin-3-ol with a suitable 4-amino-2-fluorophenyl electrophile.
DFT calculations can map the entire reaction pathway for such a transformation, for instance, a palladium- or copper-catalyzed Buchwald-Hartwig or Ullmann-type coupling. researchgate.net These studies calculate the free energy profile of the catalytic cycle, which generally involves:
Oxidative Addition: The aryl halide (e.g., 1-bromo-4-amino-2-fluorobenzene) adds to the low-valent metal catalyst (e.g., Pd(0)). DFT can determine the activation barrier for this step.
Substrate Coordination & Deprotonation: The piperidin-3-ol coordinates to the metal center, followed by deprotonation of the N-H bond by a base.
Future Directions and Emerging Research Avenues in the Chemistry of 1 4 Amino 2 Fluorophenyl Piperidin 3 Ol
Integration with Flow Chemistry and Continuous Processing Techniques
The synthesis of complex molecules like 1-(4-Amino-2-fluorophenyl)piperidin-3-ol often involves multi-step processes with hazardous reagents or intermediates. Flow chemistry, or continuous processing, offers a powerful solution to many of the challenges associated with traditional batch synthesis. By performing reactions in a continuously flowing stream through a network of tubes and reactors, this technology provides significant advantages in terms of safety, scalability, and process control.
Future research will likely focus on adapting the synthesis of fluorinated piperidines to continuous flow systems. This could involve, for instance, the in situ generation and immediate use of reactive intermediates, minimizing decomposition and improving safety. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields, improved selectivity, and reduced byproduct formation. For example, hazardous reactions like nitration or fluorination can be performed more safely on a large scale. A potential flow process could integrate the key bond-forming reactions, purification, and isolation steps into a single, automated sequence. The application of flow chemistry to heterocycle synthesis, including Prins cyclizations, has already been demonstrated, showcasing its potential for constructing piperidine (B6355638) rings. uvsq.fr
Potential Advantages of Flow Chemistry for Synthesizing Fluorinated Piperidines:
| Feature | Benefit in Synthesis of this compound |
| Enhanced Safety | Minimized handling of hazardous reagents and unstable intermediates. |
| Precise Control | Superior control over temperature, pressure, and stoichiometry, leading to higher yields and purity. |
| Scalability | Seamless transition from laboratory-scale synthesis to large-scale production by extending run time. |
| Automation | Potential for fully automated, multi-step syntheses with integrated purification. |
| Efficiency | Reduced reaction times and potential for telescoped reactions, eliminating intermediate workups. |
Application of Photoredox Catalysis in its Synthesis or Derivatization
Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling novel bond formations under exceptionally mild conditions. mdpi.comresearchgate.net This methodology utilizes photocatalysts that, upon absorption of visible light, can initiate single-electron transfer processes, generating highly reactive radical intermediates.
For this compound, photoredox catalysis offers exciting possibilities for both its core synthesis and subsequent derivatization. For instance, photocatalytic methods could be developed for the C-H functionalization of the phenyl or piperidine ring, allowing for the late-stage introduction of various substituents without the need for pre-functionalized starting materials. tdl.org This approach is highly valuable for creating libraries of analogs for structure-activity relationship (SAR) studies. Furthermore, photoredox-mediated strategies could be employed to construct the piperidine ring itself, for example, through radical-polar crossover reactions or annulation processes. beilstein-journals.org The combination of enzymes with photoredox catalysis is another promising frontier, potentially enabling highly selective and environmentally friendly fluorination or fluoroalkylation reactions on related substrates. manchester.ac.uk
Exploration of Bio-Inspired Synthetic Transformations
Nature has perfected the synthesis of complex alkaloids, many of which feature the piperidine core. mdpi.comnih.govresearchgate.net Bio-inspired synthesis and biocatalysis aim to harness the remarkable efficiency and selectivity of enzymes to perform challenging chemical transformations. nih.gov This approach offers significant advantages in terms of sustainability, reduced environmental impact, and access to enantiomerically pure compounds.
Future research could explore the use of enzymes, such as transaminases, for the asymmetric synthesis of the chiral piperidin-3-ol moiety. Transaminases are capable of converting ketones to chiral amines with high enantioselectivity, a strategy that could be adapted to produce enantiopure precursors to this compound. nih.govacs.org Additionally, fluorinases, enzymes capable of forming carbon-fluorine bonds, represent a long-term goal for the direct and selective fluorination of organic substrates under benign aqueous conditions. acsgcipr.org Combining biocatalysis with traditional organic chemistry in hybrid chemoenzymatic cascades is another powerful strategy, where an enzymatic step can create a key chiral intermediate that is then elaborated through conventional reactions. ucd.ie
Development of Novel Cascade Reactions Involving the Compound
The development of novel cascade reactions for the synthesis of this compound and its derivatives is a highly attractive research goal. A hypothetical cascade could involve an initial Michael addition, followed by an intramolecular cyclization and subsequent functionalization to rapidly assemble the core structure from simple, acyclic precursors. For example, cascade reactions involving 1,1-enediamines have been used to create substituted aminopyridines, demonstrating the power of this approach for building complex heterocycles. researchgate.net Similarly, palladium-catalyzed cascade reactions have been shown to convert simpler starting materials into complex tetracyclic amines in a single step, highlighting the potential for rapid complexity generation. nih.gov Designing a cascade that stereoselectively installs the hydroxyl and amino functionalities while constructing the fluorinated aryl-piperidine bond would represent a significant advance.
Design of Next-Generation Synthetic Methodologies for Related Fluorinated Piperidines
The synthesis of fluorinated piperidines remains a significant challenge due to the difficulties associated with selective fluorination and the construction of the saturated heterocyclic ring. nih.govacs.org Current methods often require lengthy, multi-step sequences. nih.gov Therefore, a major area of future research will be the design of fundamentally new and more efficient synthetic methodologies.
One promising strategy is the dearomatization-hydrogenation of readily available fluoropyridines. nih.govresearchgate.net This approach allows for the direct conversion of a flat aromatic precursor into a three-dimensional saturated piperidine ring with defined stereochemistry. Developing catalysts that can achieve this transformation with high diastereoselectivity and enantioselectivity is a key objective. Other innovative approaches include the development of novel fluorinating reagents that are safer and more selective, and the use of stereocontrolled ring-expansion methodologies to access piperidine scaffolds from smaller cyclic precursors. researchgate.net The overarching goal is to create robust, predictable, and scalable routes that provide rapid access to a wide diversity of fluorinated piperidine building blocks for drug discovery and development. nih.gov
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(4-Amino-2-fluorophenyl)piperidin-3-ol, and how can reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions starting from piperidine derivatives and fluorinated aromatic precursors. Key steps include nucleophilic substitution or reductive amination. Reaction conditions (temperature, solvent, catalyst) are critical:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol or dichloromethane improve solubility of intermediates .
- Protecting groups : Use tert-butoxycarbonyl (Boc) to protect the amino group during reactive steps, followed by acidic deprotection .
- Catalysts : Palladium-based catalysts (e.g., Pd/C) for hydrogenation steps improve regioselectivity .
Q. How is the molecular structure of this compound characterized?
- Methodology : Combine spectroscopic and crystallographic techniques:
- NMR/IR : Confirm functional groups (e.g., hydroxyl at δ ~3.5 ppm in H NMR; C-F stretching ~1200 cm in IR) .
- X-ray crystallography : Use SHELX software (SHELXL for refinement, SHELXS/SHELXD for structure solution) to resolve stereochemistry and hydrogen-bonding networks. Note: SHELX is robust for small-molecule refinement despite its legacy codebase .
Q. What in vitro assays are suitable for preliminary pharmacological profiling of this compound?
- Methodology : Prioritize target-agnostic screens:
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or phosphatase activity) with IC determination.
- Receptor binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) to assess affinity .
- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can structural modifications to the piperidine ring enhance target selectivity?
- Methodology : Use structure-activity relationship (SAR) studies guided by computational modeling:
- Molecular docking : Compare binding poses of derivatives in target proteins (e.g., kinases) using AutoDock Vina.
- Bioisosteric replacement : Replace the hydroxyl group with a methoxy or amine to modulate hydrogen-bonding capacity. Evidence from SK1 inhibitors shows that small changes (e.g., 3-OH vs. 4-OH in piperidine) drastically alter selectivity (e.g., 15-fold difference in SK1/SK2 selectivity) .
Q. What strategies resolve contradictions in crystallographic vs. solution-phase structural data?
- Methodology :
- Dynamic NMR : Probe conformational flexibility in solution (e.g., variable-temperature H NMR to detect ring puckering).
- DFT calculations : Compare optimized gas-phase structures (B3LYP/6-31G*) with crystallographic data to identify solvent or packing effects .
- Molecular dynamics (MD) : Simulate solvated systems to assess stability of observed conformers .
Q. How can in vivo efficacy and toxicity be evaluated for this compound?
- Methodology :
- Rodent models : Use seizure (e.g., pentylenetetrazole-induced) or neuropathic pain models for anticonvulsant/analgesic activity. Dose-response studies (e.g., ED) and behavioral scoring are critical .
- Toxicity screening : Assess hepatotoxicity (serum ALT/AST levels) and cardiotoxicity (hERG channel inhibition via patch-clamp).
- Metabolic stability : Use liver microsomes or in silico tools (e.g., SwissADME) to predict CYP450-mediated degradation .
Q. What computational frameworks integrate this compound’s activity into broader pharmacological theories?
- Methodology :
- Pharmacophore modeling : Identify essential features (e.g., hydrogen-bond donors, aromatic rings) using tools like LigandScout.
- Network pharmacology : Map compound-target interactions onto disease pathways (e.g., neuroinflammation) using databases like STRING .
- Machine learning : Train QSAR models on piperidine derivatives to predict novel bioactivities .
Data Interpretation and Validation
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?
- Methodology :
- Error analysis : Check force field parameters in docking studies (e.g., solvent/entropy effects) and validate with experimental IC.
- Experimental replicates : Perform dose-response curves in triplicate to confirm outliers.
- Orthogonal assays : Validate kinase inhibition via Western blot (phosphorylation status) if initial HTS data is ambiguous .
Q. What advanced spectroscopic techniques confirm the compound’s stability under physiological conditions?
- Methodology :
- LC-MS/MS : Monitor degradation products in simulated gastric fluid (pH 2) or plasma.
- Solid-state NMR : Assess crystallinity and polymorph transitions during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
